Medicarpin

Catalog No.
S575170
CAS No.
M.F
C16H14O4
M. Wt
270.28 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Medicarpin

Product Name

Medicarpin

IUPAC Name

9-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

InChI

InChI=1S/C16H14O4/c1-18-10-3-5-11-13-8-19-14-6-9(17)2-4-12(14)16(13)20-15(11)7-10/h2-7,13,16-17H,8H2,1H3

InChI Key

NSRJSISNDPOJOP-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)O

Canonical SMILES

COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)O

Medicarpin is a member of the class of pterocarpans that is 3-hydroxyptercarpan with a methoxy substituent at position 9. It has a role as a phytoalexin.

Medicarpin is a naturally occurring compound classified as a pterocarpan, which is a type of isoflavonoid. It is primarily found in various plant species, including Medicago truncatula and Swartzia madagascariensis. Medicarpin plays a significant role in plant defense mechanisms, particularly as a phytoalexin, which helps plants resist pathogens and stress conditions. Its chemical structure features a fused benzene and cyclohexene ring, contributing to its biological activity and potential therapeutic effects in humans .

Medicarpin undergoes various metabolic reactions, including:

  • Demethylation: Removal of methyl groups.
  • Hydrogenation: Addition of hydrogen atoms.
  • Hydroxylation: Introduction of hydroxyl groups.
  • Glucuronidation: Conjugation with glucuronic acid.
  • Sulfation: Addition of sulfate groups.
  • Methylation: Re-addition of methyl groups.
  • Glycosylation: Attachment of sugar moieties.

These reactions facilitate the transformation of medicarpin into various metabolites that may exhibit different biological activities .

Medicarpin exhibits a range of biological activities:

  • Bone Healing: Research indicates that medicarpin promotes bone regeneration by activating the Notch and Wnt signaling pathways, enhancing osteoblast differentiation and new bone formation .
  • Antimicrobial Properties: It has shown effectiveness against various pathogens, including its role in conferring resistance to powdery mildew in plants .
  • Anti-inflammatory Effects: Medicarpin can modulate inflammatory responses, potentially benefiting conditions like arthritis by inhibiting pro-inflammatory cytokines .
  • Anticancer Activity: Studies suggest that medicarpin can induce apoptosis in cancer cells, particularly in leukemia models, thereby overcoming drug resistance .

Medicarpin can be synthesized through several methods:

  • Natural Extraction: Isolated from plant sources such as Medicago sativa through extraction techniques.
  • Chemical Synthesis: A complex process involving reactions between resorcinol and specific acetic acids under controlled conditions. This method has been optimized for better yield, achieving around 63% through multi-step synthesis involving cyclization and demethylation .
  • Biotechnological Approaches: Recent advances have explored the heterologous biosynthesis of medicarpin using engineered yeast strains, which could provide a more sustainable production method with higher yields compared to traditional chemical synthesis .

Medicarpin has several applications across different fields:

  • Pharmaceuticals: Due to its osteogenic properties, it is being investigated for potential use in treating bone-related disorders.
  • Agriculture: Its role as a phytoalexin makes it valuable for developing disease-resistant crops.
  • Nutraceuticals: Medicarpin's antioxidant and anti-inflammatory properties suggest potential health benefits when included in dietary supplements.

Medicarpin interacts with various biological pathways and compounds:

  • It has been shown to activate key signaling pathways like Wnt and Notch, which are crucial for bone health and regeneration .
  • Interaction with other flavonoids may enhance its bioactivity or modify its pharmacokinetics.
  • Studies on its metabolic pathways indicate that medicarpin's effectiveness can be influenced by its conversion into various metabolites through enzymatic reactions in the body .

Several compounds share structural or functional similarities with medicarpin. Here are some notable examples:

Compound NameTypeUnique Features
VestitonePterocarpanA direct precursor of medicarpin; involved in similar metabolic pathways.
GenisteinIsoflavonoidKnown for its estrogenic activity; used in cancer research.
DaidzeinIsoflavonoidExhibits similar biological activities but differs in structural configuration.
GlyceollinsPterocarpanFound in soybeans; known for anti-cancer properties.
Biochanin AIsoflavonoidShares anti-inflammatory properties; structurally related to medicarpin.

Medicarpin's uniqueness lies in its specific combination of biological activities, particularly its dual role as both a plant defense compound and a potential therapeutic agent for bone healing, setting it apart from other similar compounds .

Stereochemistry and Enantiomeric Forms

Medicarpin possesses two chiral centers located at carbon positions 6a and 11a, resulting in the existence of enantiomeric forms with distinct stereochemical configurations [6] [12]. The (-)-enantiomer exhibits the (6aR,11aR) absolute configuration, while the (+)-enantiomer displays the (6aS,11aS) configuration [1] [12]. These enantiomers represent non-superimposable mirror images that exhibit identical physical properties except for their interaction with plane-polarized light [10] [11].

The optical rotation of the (-)-enantiomer has been experimentally determined as [α]D²² -226° when measured in chloroform solvent [3] [14]. This significant negative optical rotation indicates strong levorotatory behavior, while the corresponding (+)-enantiomer would be expected to exhibit an equal but opposite positive optical rotation of approximately +226° [10]. The substantial magnitude of optical rotation reflects the rigid polycyclic structure and the specific spatial arrangement of the chiral centers within the pterocarpan framework [11].

The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where the absolute configuration at each chiral center is determined by the spatial arrangement of substituents according to their atomic number priorities [9] [12]. The enantiomeric forms of medicarpin can be distinguished through various analytical techniques including optical rotation measurements, circular dichroism spectroscopy, and chiral chromatographic methods [10] [12].

Physical and Chemical Properties

Medicarpin exhibits characteristic physical properties that reflect its molecular structure and intermolecular interactions. The compound demonstrates a melting point range of 127.5-128.5°C, indicating good crystalline purity and structural integrity [3] [13] [15]. The predicted boiling point occurs at 418.8±45.0°C at standard atmospheric pressure of 760 millimeters of mercury [15] [16].

The density of medicarpin has been calculated as 1.3±0.1 grams per cubic centimeter, suggesting a relatively dense molecular packing arrangement [15] [16]. The flash point, representing the temperature at which the compound can form an ignitable mixture with air, occurs at 207.1±28.7°C [15]. The predicted logarithmic partition coefficient value of 2.72 indicates moderate lipophilicity, suggesting favorable membrane permeability characteristics [15].

The acid dissociation constant for medicarpin has been predicted as pKa 9.50±0.20, classifying the compound as a very weakly acidic substance [3] [5] [15]. This weak acidity likely originates from the phenolic hydroxyl group present in the molecular structure [15]. The vapor pressure at 25°C is extremely low at 0.0±1.0 millimeters of mercury, indicating minimal volatility under standard conditions [15].

Medicarpin demonstrates distinct solubility characteristics across different solvent systems. The compound is practically insoluble in water due to its hydrophobic pterocarpan structure [17] [41]. However, medicarpin shows good solubility in organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [3] [17]. The recommended storage conditions require maintenance at 2-8°C in a desiccated environment to preserve compound stability [13] [17].

Table 1: Physical and Chemical Properties of Medicarpin

PropertyValue
Melting Point127.5-128.5°C
Boiling Point (predicted)418.8±45.0°C at 760 mmHg
Density (predicted)1.3±0.1 g/cm³
Flash Point (predicted)207.1±28.7°C
pKa (predicted)9.50±0.20
LogP2.72
Vapour Pressure (predicted)0.0±1.0 mmHg at 25°C
Optical Rotation (-) form[α]D²² -226° (chloroform)
Storage Temperature2-8°C
AppearanceOff-white to light yellow powder

Spectroscopic Characteristics

Nuclear Magnetic Resonance Data Analysis

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of medicarpin through detailed analysis of both proton and carbon-13 chemical environments [19] [20]. The carbon-13 nuclear magnetic resonance spectrum reveals sixteen distinct carbon signals corresponding to the molecular formula C₁₆H₁₄O₄ [12] [19]. Significant differences in chemical shifts between the (-) and (+) enantiomers occur primarily at the chiral centers C-6a and C-11a, reflecting the different stereochemical environments [12].

The carbon-13 chemical shift assignments demonstrate characteristic pterocarpan patterns with aromatic carbons appearing in the 96-162 parts per million range [12] [19]. The methoxy carbon C-12 resonates at 55.9 parts per million for both enantiomers, while the ether carbon C-6 appears at 66.5-67.5 parts per million depending on the stereochemistry [12]. The chiral centers C-6a and C-11a show notable chemical shift differences between enantiomers, with C-6a appearing at 39.5 parts per million for (+)-medicarpin versus 40.8 parts per million for (-)-medicarpin [12].

Proton nuclear magnetic resonance analysis reveals characteristic coupling patterns that confirm the pterocarpan structure [19] [36]. The distinctive four contiguous protons H-6β, H-6α, H-6a, and H-11a provide diagnostic signals for pterocarpan identification [12] [19]. The H-6α proton appears as a doublet of doublets at 4.22 parts per million with coupling constants of 10.8 and 4.8 hertz, indicating axial-equatorial coupling relationships [12] [19]. The H-11a proton resonates as a doublet at 5.47-5.50 parts per million with a coupling constant of 6.5-6.7 hertz [12] [19].

Table 2: Carbon-13 Nuclear Magnetic Resonance Chemical Shifts for Medicarpin Enantiomers

Carbon Position(-)-Medicarpin δ (ppm)(+)-Medicarpin δ (ppm)
C-1a112.8112.2
C-1133.1132.2
C-2107.3106.4
C-3160.0157.5
C-4104.4103.7
C-4a158.8156.6
C-667.566.5
C-6a40.839.5
C-7a120.8119.2
C-7125.9124.8
C-8110.7110.0
C-9162.0160.6
C-1097.596.9
C-10a162.5161.1
C-11a80.078.7
C-12 (OCH₃)55.955.9

Mass Spectrometry Profiles

Mass spectrometry analysis of medicarpin employs electrospray ionization techniques to generate molecular ions and characteristic fragmentation patterns [24] [26]. The molecular ion peak appears at mass-to-charge ratio 271.0965 in positive ion mode, corresponding to the protonated molecular ion [M+H]⁺ [19] [24]. The exact mass of 270.089209 daltons confirms the molecular formula C₁₆H₁₄O₄ [1] [4].

The fragmentation pattern of medicarpin follows predictable pathways based on the pterocarpan structure [24] [28]. The characteristic fragment ion at mass-to-charge ratio 254.0586 results from the loss of a methyl radical [M-H-CH₃- ]- ⁻, indicating cleavage of the methoxy group [24]. Additional significant fragment ions include mass-to-charge ratio 161.0173 corresponding to C₉H₅O₃, and mass-to-charge ratio 145.0387 representing C₉H₅O₂ [24].

The mass spectrometry fragmentation nomenclature system designates cleavable bonds within the pterocarpan skeleton using numerical labels [24]. Ring cleavage at the C11-C11a bond produces diagnostic fragment ions that distinguish medicarpin from other pterocarpan compounds [24]. The fragment ion at mass-to-charge ratio 135.0466 (C₈H₇O₂) serves as a characteristic marker for C11-C11a bond cleavage in the pterocarpan framework [24].

Table 3: Mass Spectrometry Fragmentation Data for Medicarpin

ParameterValue (m/z)
Molecular Ion [M+H]⁺271.0965
Exact Mass270.089209
Monoisotopic Mass270.089209
Key Fragment [M-H-CH₃- ]- ⁻254.0586
Fragment C₉H₅O₃161.0173
Fragment C₉H₅O₂145.0387
Fragment C₈H₅O₂133.0302
Fragment C₇H₅O₂121.0358

Infrared and Ultraviolet Spectral Properties

Infrared spectroscopy of medicarpin reveals characteristic absorption bands that correspond to specific functional groups within the pterocarpan structure [31] [32]. The infrared spectrum demonstrates absorption patterns typical of phenolic compounds with aromatic ring systems and ether linkages [31]. The hydroxyl group at position 3 produces a broad absorption band in the 3200-3600 wavenumber range, characteristic of phenolic hydroxyl stretching vibrations [31] [32].

The aromatic carbon-carbon stretching vibrations appear in the 1450-1650 wavenumber region, consistent with the benzofuran and chromene ring systems present in medicarpin [31] [32]. The methoxy group contributes characteristic carbon-hydrogen stretching absorptions in the 2800-3000 wavenumber range and carbon-oxygen stretching around 1000-1300 wavenumbers [31]. The ether linkages within the pterocarpan framework produce additional carbon-oxygen stretching absorptions that distinguish medicarpin from simple phenolic compounds [31] [32].

Ultraviolet spectroscopy analysis reveals absorption characteristics related to the extended aromatic conjugation system in medicarpin [33]. The pterocarpan chromophore exhibits ultraviolet absorption maxima that reflect the electronic transitions within the fused ring system [33]. The ultraviolet absorption properties are influenced by the hydroxyl and methoxy substituents, which modulate the electronic density distribution across the aromatic framework [33].

XLogP3

2.6

Dates

Last modified: 02-18-2024

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